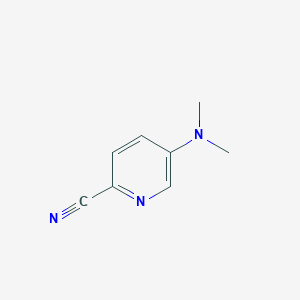

5-(Dimethylamino)picolinonitrile

Übersicht

Beschreibung

5-(Dimethylamino)picolinonitrile is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 g/mol .

Synthesis Analysis

The synthesis of 5-(Dimethylamino)picolinonitrile involves several steps . The process starts with 5-amino-2-cyanopyridine and iodomethane dissolved in tetrahydrofuran (THF). The solution is brought to 0°C and 60% sodium hydride (NaH) is added slowly. The mixture is stirred for 50 hours. A small amount of methanol is added to decompose the excess iodomethane and sodium hydride. Water is then added and the mixture is extracted with ethyl acetate. The organic layers are combined and dried over anhydrous sodium sulfate, then concentrated under reduced pressure. The residue obtained is purified by column chromatography to obtain 2-cyano-5-dimethylaminopyridine .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

5-(Dimethylamino)picolinonitrile: serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds. Its structure, which features both an amino group and a nitrile group, allows it to undergo various chemical transformations to create complex heterocycles . These heterocycles are foundational structures in many pharmaceuticals and are crucial for the development of new medications.

Biological Activity

The compound’s derivatives have shown potential in biological applications due to their structural similarity to bioactive molecules. Research indicates that these derivatives can be used to synthesize new classes of biologically active heterocyclic compounds, which could lead to advancements in biomedical applications .

Green Chemistry

In the pursuit of environmentally friendly solvents, 5-(Dimethylamino)picolinonitrile has been identified as a key precursor in the synthesis of non-toxic and non-harmful solvents. These solvents, such as Rhodiasolv PolarClean, are used in various industrial processes and represent a significant step towards sustainable chemistry .

Wirkmechanismus

Target of Action

It is known that nitrile-containing pharmaceuticals can have a broad range of clinical targets

Mode of Action

Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific interactions of 5-(Dimethylamino)picolinonitrile with its targets would need to be elucidated through further experimental studies.

Biochemical Pathways

Nitrile-containing pharmaceuticals can influence a variety of biochemical pathways depending on their specific targets

Eigenschaften

IUPAC Name |

5-(dimethylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVXHYBNPXIIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)picolinonitrile | |

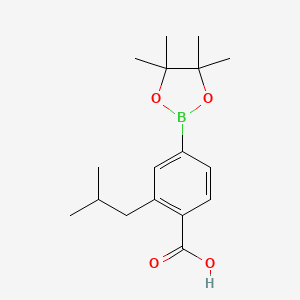

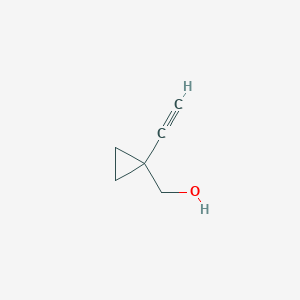

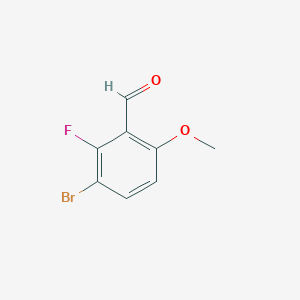

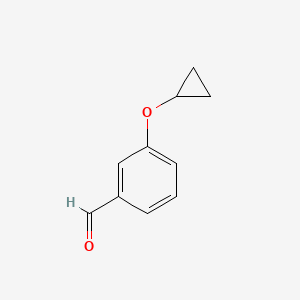

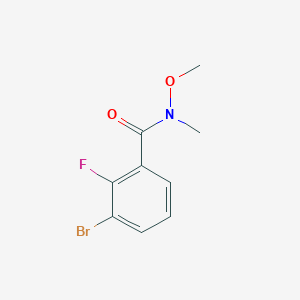

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)